molecular formula C20H18N2O7 B11663108 (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

Cat. No.: B11663108
M. Wt: 398.4 g/mol
InChI Key: XRACPSILLKEUDF-XYOKQWHBSA-N
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Description

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the diazinane ring: This can be achieved through a cyclization reaction involving appropriate amine and carbonyl compounds under controlled conditions.

    Introduction of the methoxyphenyl group: This step often involves a substitution reaction where a methoxyphenyl group is introduced to the diazinane ring.

    Formation of the hydroxy-dimethoxyphenylmethylidene group: This step involves the condensation of a hydroxy-dimethoxybenzaldehyde with the diazinane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl groups within the diazinane ring.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound’s potential bioactivity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

Medicine

In medicine, the compound could be explored for its therapeutic potential, particularly if it exhibits any pharmacological activity such as anti-inflammatory or anticancer properties.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione would depend on its specific interactions with biological targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It might interact with cellular receptors, modulating signal transduction pathways.

    Pathways Involved: The specific pathways would depend on the biological context, but could include pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Cresols: These are simpler aromatic compounds with hydroxyl and methyl groups.

    Intermetallic Compounds: While not structurally similar, these compounds share the characteristic of having complex, ordered structures.

Uniqueness

What sets (5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione apart is its combination of multiple functional groups within a single molecule, providing a versatile platform for chemical modifications and potential bioactivity.

Properties

Molecular Formula

C20H18N2O7

Molecular Weight

398.4 g/mol

IUPAC Name

(5E)-5-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-1-(2-methoxyphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C20H18N2O7/c1-27-14-7-5-4-6-13(14)22-19(25)12(18(24)21-20(22)26)8-11-9-15(28-2)17(23)16(10-11)29-3/h4-10,23H,1-3H3,(H,21,24,26)/b12-8+

InChI Key

XRACPSILLKEUDF-XYOKQWHBSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)O)OC)/C(=O)NC2=O

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CC(=C(C(=C3)OC)O)OC)C(=O)NC2=O

Origin of Product

United States

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